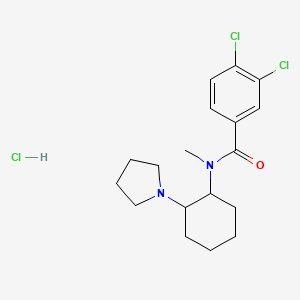
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
化学反应分析
Types of Reactions
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学研究应用
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3,4-dichloro-N-methyl-N-(2-dimethylaminocyclohexyl)benzamide
- 3,4-dichloro-N-methyl-N-(2-piperidinylcyclohexyl)benzamide
- 3,4-dichloro-N-methyl-N-(2-morpholinylcyclohexyl)benzamide
Uniqueness
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer distinct chemical and biological properties compared to its analogs .
生物活性
3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide; hydrochloride is a synthetic compound that belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives. This compound has garnered attention due to its potential biological activities, particularly as a kappa-opioid receptor agonist and its implications in pharmacological research.
Chemical Structure
The chemical structure of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide is characterized by the following features:
- Chlorine atoms at the 3 and 4 positions of the benzene ring.
- Pyrrolidine moiety attached to a cyclohexyl group, which influences its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its receptor interactions and pharmacological effects. Key points include:
- Kappa-opioid receptor agonism : This compound acts as an agonist at kappa-opioid receptors, which are implicated in pain modulation and have potential applications in treating mood disorders and substance abuse.
- Analgesic properties : Due to its interaction with opioid receptors, it exhibits analgesic effects, making it a candidate for pain management therapies.
- Diuretic and antitussive effects : The compound has also been noted for its diuretic and antitussive properties, suggesting a broader therapeutic profile beyond analgesia .
Pharmacokinetics
A study conducted on dog plasma demonstrated a sensitive HPLC method for quantifying the compound and its metabolites. The method exhibited:
- Linear range : 10 ng/mL to 20 µg/mL.
- Limit of quantitation : 10 ng/mL for each analyte.
- Accuracy : Intra- and interassay precision were less than or equal to 11% within the evaluated concentration range .
Metabolism
3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide is not a naturally occurring metabolite; it is primarily found in individuals exposed to this compound or its derivatives. Its metabolic pathways have been explored but remain under-researched. The identification of this compound in human blood indicates its systemic absorption and potential for bioaccumulation .
Research Findings
Recent findings indicate that:
- The compound's interaction with kappa-opioid receptors may lead to reduced side effects compared to traditional mu-opioid agonists, making it a promising candidate for developing safer analgesics .
- Its dual role as an analgesic and diuretic opens avenues for combination therapies in managing conditions like chronic pain associated with fluid retention.
属性
IUPAC Name |
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUASZXAHZXJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














